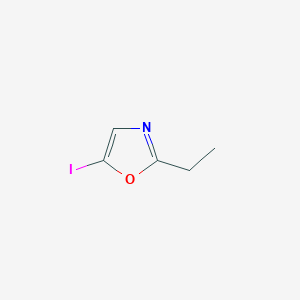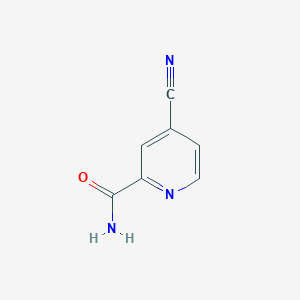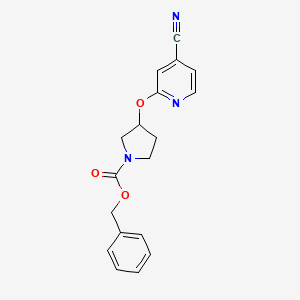
2-Ethyl-5-iodo-1,3-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-5-iodo-1,3-oxazole is a heterocyclic compound featuring an oxazole ring substituted with an ethyl group at the second position and an iodine atom at the fifth position. Oxazoles are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-5-iodo-1,3-oxazole can be achieved through various methods. One common approach involves the iodination of 2-ethyl-1,3-oxazole using iodine and a suitable oxidizing agent. Another method includes the cyclization of appropriate precursors in the presence of iodine.
Industrial Production Methods: Industrial production of this compound typically involves large-scale iodination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-5-iodo-1,3-oxazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.
Cycloaddition Reactions: The oxazole ring can undergo cycloaddition reactions with dienophiles to form larger ring systems.
Common Reagents and Conditions:
Iodination: Iodine and oxidizing agents such as hydrogen peroxide or sodium hypochlorite.
Substitution: Nucleophiles like amines, thiols, or halides under basic or acidic conditions.
Cycloaddition: Dienes or alkynes in the presence of catalysts like palladium or copper.
Major Products Formed:
Substitution Products: Various substituted oxazoles depending on the nucleophile used.
Oxidation Products: Oxidized derivatives with altered functional groups.
Cycloaddition Products: Larger heterocyclic compounds with fused ring systems.
Scientific Research Applications
2-Ethyl-5-iodo-1,3-oxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structural features.
Industry: Utilized in the synthesis of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 2-Ethyl-5-iodo-1,3-oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and the target organism or system.
Comparison with Similar Compounds
2-Ethyl-1,3-oxazole: Lacks the iodine substituent, leading to different reactivity and biological activity.
5-Iodo-1,3-oxazole: Lacks the ethyl group, affecting its chemical properties and applications.
2-Methyl-5-iodo-1,3-oxazole: Similar structure but with a methyl group instead of an ethyl group, resulting in different steric and electronic effects.
Uniqueness: 2-Ethyl-5-iodo-1,3-oxazole is unique due to the presence of both the ethyl and iodine substituents, which confer distinct chemical reactivity and biological activity. This combination of substituents makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
2866317-65-7 |
|---|---|
Molecular Formula |
C5H6INO |
Molecular Weight |
223.01 g/mol |
IUPAC Name |
2-ethyl-5-iodo-1,3-oxazole |
InChI |
InChI=1S/C5H6INO/c1-2-5-7-3-4(6)8-5/h3H,2H2,1H3 |
InChI Key |
YOGXMFIMKXPOAL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC=C(O1)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1-(Aminomethyl)-4,4-difluorocyclohexyl]methanol](/img/structure/B13468652.png)


![1-Methyl-1',2'-dihydrospiro[azetidine-3,3'-indole]](/img/structure/B13468663.png)
![methyl 6-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13468665.png)
![4-{[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl}benzoic acid hydrochloride](/img/structure/B13468668.png)


![[(2-Chloro-4-fluorophenyl)(cyclopropyl)imino-lambda6-sulfanyl]one](/img/structure/B13468685.png)

![2H,3H,4H-pyrido[3,2-e][1,3]thiazin-4-one](/img/structure/B13468701.png)


